
Methyl 4,4,4-trifluoro-3,3-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,4,4-trifluoro-3,3-dimethylbutanoate is an organic compound with the molecular formula C7H11F3O2. It is characterized by the presence of trifluoromethyl and ester functional groups, making it a valuable intermediate in various chemical syntheses. This compound is known for its stability and reactivity, which are attributed to the trifluoromethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4,4,4-trifluoro-3,3-dimethylbutanoate can be synthesized through several methods. One common approach involves the esterification of 4,4,4-trifluoro-3,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4,4,4-trifluoro-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 4,4,4-trifluoro-3,3-dimethylbutanoic acid.
Reduction: 4,4,4-trifluoro-3,3-dimethylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4,4,4-trifluoro-3,3-dimethylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is utilized in the development of drug candidates, especially those targeting specific enzymes or receptors.
Industry: this compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of methyl 4,4,4-trifluoro-3,3-dimethylbutanoate is primarily determined by its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interaction with molecular targets. These interactions can modulate enzyme activity or receptor binding, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Methyl 4,4,4-trifluoro-3,3-dimethylbutanoate can be compared with other trifluoromethyl-containing esters, such as:
Methyl 4,4,4-trifluorobutanoate: Similar in structure but lacks the additional methyl groups, resulting in different reactivity and applications.
Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate: The ethyl ester variant, which may exhibit slightly different physical properties and reactivity due to the longer alkyl chain.
Uniqueness: The presence of both trifluoromethyl and dimethyl groups in this compound makes it a unique compound with distinct reactivity and stability. These features make it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic properties.
Propriétés
Formule moléculaire |
C7H11F3O2 |
|---|---|
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
methyl 4,4,4-trifluoro-3,3-dimethylbutanoate |
InChI |
InChI=1S/C7H11F3O2/c1-6(2,7(8,9)10)4-5(11)12-3/h4H2,1-3H3 |
Clé InChI |
QVEFIEUKZDRLQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15221523.png)
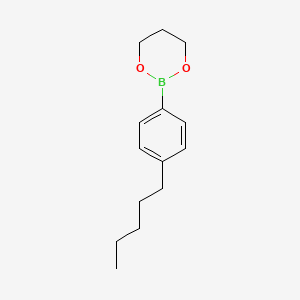


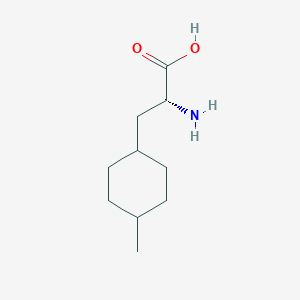
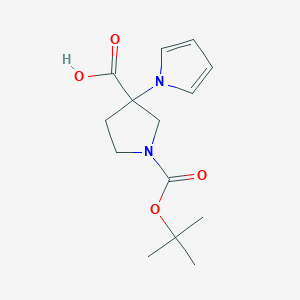
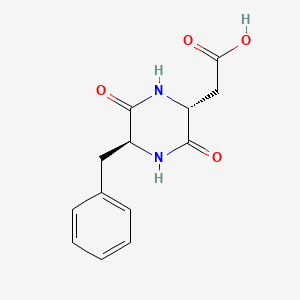

![(5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15221579.png)
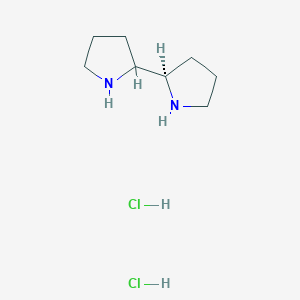
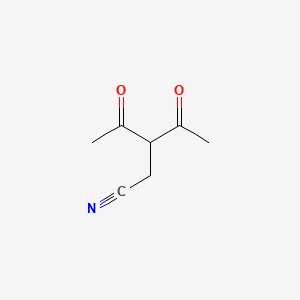

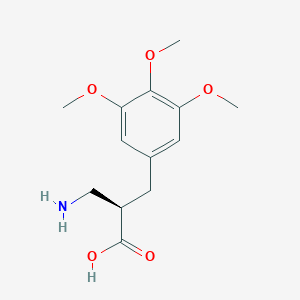
![7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15221612.png)
